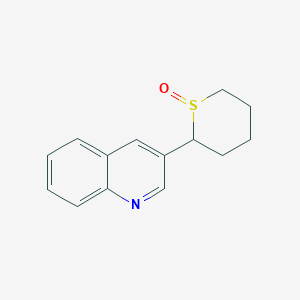
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is a complex heterocyclic compound that combines the structural features of quinoline and tetrahydrothiopyran. Quinoline is a nitrogen-based heterocyclic aromatic compound known for its wide range of applications in medicinal and industrial chemistry . The addition of the tetrahydro-1-oxido-2H-thiopyran moiety introduces unique chemical properties and potential biological activities to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives, including Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)-, can be achieved through various methods. Traditional synthetic routes include the Skraup, Doebner-Von Miller, and Friedländer reactions . These methods often involve the use of anilines and aldehydes under acidic conditions to form the quinoline ring.
Recent advances have introduced greener and more sustainable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . For instance, the use of phosphotungstic acid as a catalyst in a one-pot reaction has been reported to efficiently produce quinoline derivatives .
Industrial Production Methods
Industrial production of quinoline derivatives typically involves large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product. The use of catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, aryl halides, and sulfonyl chlorides are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, tetrahydroquinoline derivatives, and various substituted quinoline compounds .
Aplicaciones Científicas De Investigación
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer, anti-inflammatory, and antimalarial properties.
Industry: Utilized in the development of dyes, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- involves its interaction with various molecular targets. The quinoline moiety is known to intercalate with DNA, inhibiting the replication of pathogens. Additionally, the compound can inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Tetrahydroquinoline: Lacks the thiopyran moiety but shares the hydrogenated quinoline ring.
Thiopyranoquinoline: Contains a fused thiopyran ring but differs in oxidation state and substitution pattern.
Uniqueness
Quinoline, 3-(tetrahydro-1-oxido-2H-thiopyran-2-yl)- is unique due to the presence of both quinoline and tetrahydrothiopyran moieties, which confer distinct chemical reactivity and biological activity. This combination allows for a broader range of applications and potential therapeutic uses .
Propiedades
Número CAS |
89544-17-2 |
|---|---|
Fórmula molecular |
C14H15NOS |
Peso molecular |
245.34 g/mol |
Nombre IUPAC |
2-quinolin-3-ylthiane 1-oxide |
InChI |
InChI=1S/C14H15NOS/c16-17-8-4-3-7-14(17)12-9-11-5-1-2-6-13(11)15-10-12/h1-2,5-6,9-10,14H,3-4,7-8H2 |
Clave InChI |
RBQCMEPOYAPQBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCS(=O)C(C1)C2=CC3=CC=CC=C3N=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-Chloro-4-methoxyanilino)ethyl]urea](/img/structure/B14377285.png)
![Ethyl 4-[(3-chloro-4-methoxyphenyl)sulfanyl]-3-oxobutanoate](/img/structure/B14377301.png)
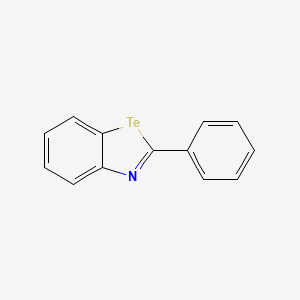
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)
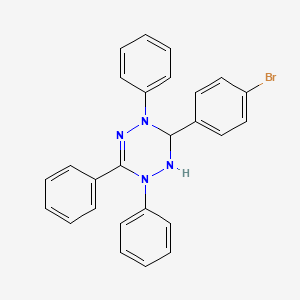

![4-Chloro-5-[(methylsulfanyl)methyl]-1,2-oxazol-3(2H)-one](/img/structure/B14377345.png)
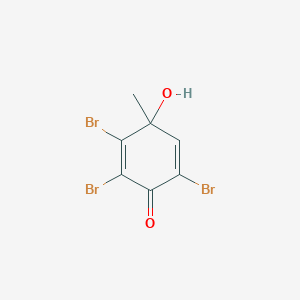

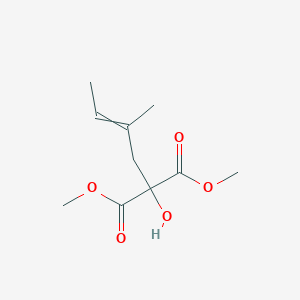
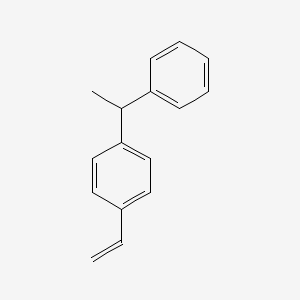
![Methyl 3-[5-(2-ethoxy-2-oxoethyl)-1H-tetrazol-1-yl]propanoate](/img/structure/B14377364.png)
